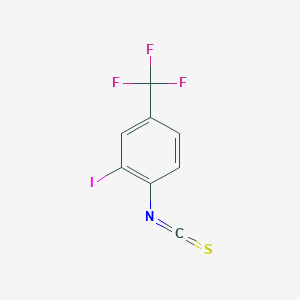

2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate

Description

2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate is a halogenated aromatic isothiocyanate with the molecular formula C₈H₃F₃INS. Its structure features a phenyl ring substituted with an iodine atom at the ortho position (C-2) and a trifluoromethyl group (-CF₃) at the para position (C-4), with an isothiocyanate (-NCS) functional group attached to the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to the electronic and steric effects of the iodine and trifluoromethyl groups, which influence reactivity and binding properties.

Properties

Molecular Formula |

C8H3F3INS |

|---|---|

Molecular Weight |

329.08 g/mol |

IUPAC Name |

2-iodo-1-isothiocyanato-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H3F3INS/c9-8(10,11)5-1-2-7(13-4-14)6(12)3-5/h1-3H |

InChI Key |

VHKUJZNPJFXEPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)N=C=S |

Origin of Product |

United States |

Preparation Methods

Classical Thiophosgene Method

The most common and traditional synthesis route involves the reaction of 2-Iodo-4-(trifluoromethyl)aniline with thiophosgene (CSCl₂). This reaction proceeds via nucleophilic attack of the amino group on thiophosgene, leading to the formation of the isothiocyanate functional group.

- Starting Material: 2-Iodo-4-(trifluoromethyl)aniline

- Reagent: Thiophosgene

- Solvent: Inert solvents such as dichloromethane (CH₂Cl₂)

- Conditions: Low temperature (to minimize side reactions) and inert atmosphere

- Outcome: Formation of 2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate

This method is widely used due to its straightforwardness but has significant drawbacks including the use of highly toxic thiophosgene, which releases poisonous phosgene gas, posing serious safety and environmental risks. Control of reaction parameters is critical to achieve high purity and yield.

Continuous Flow Reactor Method Using Thiophosgene

An advanced and industrially attractive method involves the use of continuous flow reactors to improve safety, yield, and environmental impact.

- Reactants: 3-Trifluoromethyl-4-cyanoaniline (a positional isomer closely related), thiophosgene, and alkali (e.g., sodium carbonate or potassium carbonate)

- Solvent: Suitable organic solvents

- Process: Solutions of the amine, thiophosgene, and base are introduced into a continuous flow reactor, where the reaction proceeds under controlled temperature and residence time (e.g., 10 minutes).

- Workup: After reaction, the mixture is extracted, washed, concentrated, and crystallized to isolate the product.

- Yield and Purity: Approximately 45% isolated yield with 97.7% purity by HPLC, with thiourea as the main impurity.

- Improved safety due to small reaction volumes and better containment

- Enhanced heat transfer and precise control of reaction parameters

- Reduced environmental impact and waste generation

- Potential for scale-up and industrial production

Alternative Methods Using Thiocyanate Salts and Activated Halides

A less hazardous approach involves preparing the isothiocyanate intermediate by reacting a suitable thiocyanate salt (e.g., ammonium thiocyanate) with an activated aryl halide (such as benzoyl chloride derivatives) to form an intermediate isothiocyanate compound (Formula P-NCS). This intermediate can then be reacted with 4-Amino-2-trifluoromethyl benzonitrile to yield the target isothiocyanate.

-

- Avoids direct use of thiophosgene

- Reaction temperature typically maintained between 25°C to reflux

- Solvents include ethers, ketones, halogenated solvents, or mixtures with water

- The intermediate product can be isolated or used directly in subsequent steps

- This method is described in patents related to enzalutamide synthesis, with modifications for safety and yield improvement.

One-Pot and Environmentally Benign Methods

Recent research has explored environmentally benign and cost-effective methods for isothiocyanate synthesis, focusing on avoiding toxic reagents like thiophosgene.

Example: Use of tetrapropylammonium tribromide (TPATB) mediated decomposition of dithiocarbamate salts in a biphasic water/ethyl acetate solvent system at room temperature to generate isothiocyanates.

-

- Mild reaction conditions

- Avoidance of highly toxic reagents

- Potentially scalable and greener synthetic route

Applicability: While this method has been demonstrated for various aromatic and aliphatic isothiocyanates, specific application to 2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate requires further validation.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Thiophosgene with 2-Iodo-4-(CF₃)aniline | Thiophosgene, inert solvent (e.g., CH₂Cl₂) | Low temperature, inert atmosphere | High (varies) | High | Straightforward, well-established | Toxic reagents, safety hazards |

| Continuous Flow Reactor | Thiophosgene, base (Na₂CO₃/K₂CO₃) | Controlled flow, ~10 min residence | ~45 | 97.7 | Safer, scalable, environmentally friendly | Moderate yield, impurity formation |

| Thiocyanate Salt + Activated Halide | Ammonium thiocyanate, benzoyl chloride derivatives | 25°C to reflux | Moderate | High | Avoids thiophosgene, safer | Multi-step, requires intermediate isolation |

| TPATB-mediated Dithiocarbamate Decomposition | Dithiocarbamate salts, TPATB | Room temperature, biphasic system | Not specified | Not specified | Mild, green, cost-effective | Limited data on this specific compound |

Analytical Characterization of the Product

For confirming the identity and purity of 2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate, the following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR and ^13C NMR to verify substitution patterns

- ^19F NMR to confirm trifluoromethyl group signals (typically δ -60 to -65 ppm)

High-Resolution Mass Spectrometry (HR-MS):

- Molecular ion peak validation (Molecular weight ~361.08 g/mol)

Fourier-Transform Infrared Spectroscopy (FT-IR):

- Characteristic isothiocyanate stretch near 2050–2100 cm⁻¹

-

- To verify stoichiometry and purity

Chemical Reactions Analysis

2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction of the isothiocyanate group can lead to the formation of amines.

Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of diverse products.

Common reagents used in these reactions include amines, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity makes it useful in enzyme inhibition studies and protein labeling. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on phenyl isothiocyanate derivatives with trifluoromethyl or halogen substituents, as detailed in the evidence.

Table 1: Structural and Physical Properties of Selected Phenyl Isothiocyanates

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which polarizes the aromatic ring and activates the isothiocyanate group (-NCS) toward nucleophilic attack. In 3,5-bis(trifluoromethyl)phenyl isothiocyanate (MW 271.18), the dual -CF₃ groups further enhance this effect compared to monosubstituted analogs like 4-(trifluoromethyl)phenyl isothiocyanate (MW 217.18) . The iodine substituent in 2-iodo-4-(trifluoromethyl)phenyl isothiocyanate introduces steric hindrance at the ortho position, which may reduce reactivity compared to non-halogenated analogs. However, iodine’s polarizability could enhance interactions in biological systems.

Physical Properties: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate has a boiling point of 63°C at 1.5 mm Hg, reflecting its higher molecular weight and volatility compared to simpler derivatives . No boiling point data are available for 4-(trifluoromethyl)phenyl isothiocyanate, but its lower molecular weight (217.18 vs. 271.18) suggests reduced thermal stability relative to bis-substituted analogs.

Commercial Availability :

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate is priced at ¥3,700 per gram (1g scale), indicating its specialized use in high-value applications .

- 4-(Trifluoromethyl)phenyl isothiocyanate is cataloged by Thermo Scientific and Shanghai Hanhong Scientific, but pricing data are absent .

Limitations and Knowledge Gaps

- No crystallographic or spectroscopic data (e.g., NMR, IR) for 2-iodo-4-(trifluoromethyl)phenyl isothiocyanate are available in the evidence.

- Comparative studies on halogenated analogs (e.g., bromo or chloro derivatives) are absent, limiting mechanistic insights.

Biological Activity

2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate (ITC) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate can be synthesized through various methods, including the reaction of corresponding isothiocyanates with aryl halides. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.

Anticancer Activity

Recent studies have demonstrated that isothiocyanates exhibit potent anticancer properties. For instance, 2-Iodo-4-(trifluoromethyl)phenyl ITC has been shown to induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound promotes apoptosis via the caspase cascade, specifically activating caspases 3 and 7, leading to cell death in cancerous cells such as MCF-7 breast cancer cells .

- Structure-Activity Relationship (SAR) : The trifluoromethyl group significantly contributes to the compound's potency. Comparative studies indicate that similar ITCs with different substituents exhibit varying degrees of cytotoxicity, emphasizing the importance of functional groups in modulating biological activity .

Antimicrobial Activity

2-Iodo-4-(trifluoromethyl)phenyl ITC has also shown promise as an antimicrobial agent:

- Inhibition of Pathogens : It has been tested against various strains of bacteria and fungi, demonstrating effective inhibition. For instance, it has shown activity against Mycobacterium tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .

Study 1: Anticancer Efficacy

In a study examining the effects of various ITCs on MCF-7 cells, 2-Iodo-4-(trifluoromethyl)phenyl ITC exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting its enhanced efficacy in inducing apoptosis .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Doxorubicin | 0.478 | DNA intercalation |

| 2-Iodo-4-(trifluoromethyl)phenyl ITC | 0.065 | Caspase activation |

Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, 2-Iodo-4-(trifluoromethyl)phenyl ITC was evaluated against Mycobacterium tuberculosis strains. The compound displayed promising results with MIC values indicating effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, aryl halides (e.g., 2-iodoaniline derivatives) can react with thiophosgene or thiocyanate salts under controlled conditions. Optimization of reaction parameters (solvent, temperature, and catalyst) is critical. Aryl isothiocyanates with trifluoromethyl groups often require inert atmospheres and anhydrous solvents like DMF or THF to prevent hydrolysis .

Q. How should researchers handle and store 2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and thermally unstable. Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Use anhydrous solvents for dissolution, and avoid exposure to bases or nucleophiles during handling. Safety protocols (gloves, fume hood) are mandatory due to its toxicity and potential for releasing hazardous vapors .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

-

NMR Spectroscopy : and NMR to confirm substitution patterns and trifluoromethyl group integration.

-

HR-MS : High-resolution mass spectrometry for molecular ion validation.

-

Elemental Analysis : To verify purity and stoichiometry.

-

FT-IR : Confirm the isothiocyanate (-NCS) stretch near 2050–2100 cm .

Property Value/Technique Molecular Weight 361.08 g/mol (calculated) CAS RN 175205-38-6 Key Spectral Features NMR: δ -60 to -65 ppm (CF)

Advanced Research Questions

Q. How does 2-Iodo-4-(trifluoromethyl)phenyl isothiocyanate function in organocatalytic systems?

- Methodological Answer : The compound serves as a precursor for thiourea-based catalysts. React it with chiral amines (e.g., D-mannitol-derived intermediates) to form asymmetric thioureas, which activate substrates via hydrogen bonding. For example, these catalysts enhance enantioselectivity in Henry reactions (nitroaldol) by stabilizing transition states .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing trifluoromethyl and iodo groups activate the aromatic ring toward SNAr. Kinetic studies (e.g., using -labeling or Hammett plots) can elucidate the rate-determining step. Computational modeling (DFT) further clarifies the electronic effects of substituents on transition-state stabilization .

Q. How is this compound utilized in surface modification for biomolecule immobilization?

- Methodological Answer : It reacts with surface-bound amines to form thiourea linkages, enabling covalent attachment of biomolecules (e.g., proteins, DNA). Quantify accessible amino groups using XPS/NEXAFS analysis after derivatization. Control reaction time and solvent polarity to avoid multilayer formation .

Q. How to resolve contradictions in spectroscopic data for thiourea derivatives of this compound?

- Methodological Answer : Discrepancies in UV-vis (e.g., anion sensing) vs. NMR data may arise from solvent polarity or aggregation effects. Use complementary techniques:

- XRD : Confirm solid-state structure.

- DOSY NMR : Assess aggregation in solution.

- Variable-temperature NMR : Probe dynamic processes .

Data Contradiction Analysis

- Example : Conflicting reports on catalytic efficiency in asymmetric synthesis may stem from differences in thiourea catalyst design (e.g., steric vs. electronic effects). Systematic variation of aryl substituents (iodo vs. bromo analogs) and reaction conditions (solvent, temperature) can isolate contributing factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.